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1-(2,3-Dihydro-1H-inden-4-

yl)ethanamine

Cat. No.: B11919200 Get Quote

The 2,3-dihydro-1H-indene (indane) nucleus is a rigid bicyclic system comprising an aromatic

benzene ring fused to an aliphatic cyclopentane ring. This specific architecture is highly prized

in drug design because it minimizes conformational entropy[1]. By restricting the rotational

freedom of attached functional groups, the indane core locks pharmacophores into highly

specific spatial vectors. This rigidity enhances receptor binding affinity and selectivity while

mitigating off-target interactions, making it an ideal foundational scaffold for rational drug

design[2].

Clinical Milestones & Pharmacological Profiling
Indane and its analogues (such as 1-indanone and indene) serve as the structural backbone

for several FDA-approved therapeutics and advanced clinical candidates[1][3].

Neuroprotection & Monoamine Oxidase Inhibition: 4 is a clinically approved, irreversible

monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease[4].

Structurally, it is an N-propargyl-1-aminoindan derivative. Unlike its predecessor selegiline,

the metabolism of rasagiline yields (R)-1-aminoindan, which lacks neurotoxic amphetamine-

like properties, thereby offering a superior safety and efficacy profile[4][5].

Acetylcholinesterase (AChE) Inhibition: The 1-indanone moiety is a critical component of

Donepezil, a frontline treatment for Alzheimer's disease. Novel derivatives, such as 5,6-

dimethoxy-1-indanone carbamates, have demonstrated dual-action capabilities, inhibiting

both AChE (IC50: 1.20 μM) and β-amyloid self-aggregation (86.8% inhibition)[2].
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Oncology & Tubulin Polymerization: Recent structure-activity relationship (SAR) studies have

identified 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as highly potent tubulin

polymerization inhibitors. By selectively binding to the colchicine site on tubulin, specific

derivatives (e.g., Compound 12d) exhibit profound anti-angiogenic and antiproliferative

activities against human cancer cell lines, with IC50 values plummeting to the 0.028–0.087

µM range[6].

Psychoactive & Metabolic Modulation: Ring-substituted 2-aminoindanes, notably 5-methoxy-

2-aminoindane (MEAI), are currently under clinical investigation as regulators of binge

behavior and alcoholism. These compounds act as monoamine releasers and complex 5-HT

receptor modulators, producing entactogenic effects with significantly reduced abuse liability

compared to traditional amphetamines[7][8].
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Caption: Mechanistic pathway of MAO-B inhibition by the indane derivative Rasagiline.

Synthetic Methodologies: Overcoming Electronic
Deactivation
The functionalization of the indane core often requires navigating complex electronic effects. A

prime example is the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. The

introduction of a gem-difluoro group is highly desirable in medicinal chemistry to improve

metabolic stability and lipophilicity[9].

However, direct nucleophilic fluorination of 6-nitroindanone using standard reagents like DAST

or Deoxo-Fluor universally fails. The Causality: The strongly electron-withdrawing 6-nitro group

severely deactivates the ketone carbonyl, raising the activation energy barrier for direct

nucleophilic attack beyond viable limits[9]. To bypass this, an orthogonal synthetic route

utilizing a dithioketal intermediate and electrophilic desulfurization must be employed.
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Caption: Synthetic workflow for gem-difluorination of deactivated 6-nitroindanone.

Self-Validating Experimental Protocol: Gem-
Difluorination of 6-Nitroindanone
This protocol ensures high-yield fluorination by shifting from a nucleophilic addition paradigm to

an electrophilic halogenation-triggered desulfurization[9].

Phase 1: Dithioketal Protection

Reaction Setup: Suspend 6-nitroindanone (1.0 eq) in anhydrous toluene. Add ethane-1,2-

dithiol (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA).
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Execution: Reflux the mixture for 12 hours utilizing a Dean-Stark apparatus.

Validation Check: Monitor the continuous collection of water in the Dean-Stark trap. Perform

FTIR analysis on an aliquot; the complete disappearance of the ketone carbonyl stretch

(~1700 cm⁻¹) confirms quantitative conversion to the dithioketal, ensuring no unreacted

starting material interferes with the subsequent fluorination step.

Phase 2: Electrophilic Desulfurization & Fluorination

Cryogenic Setup: Dissolve the isolated dithioketal in anhydrous CH₂Cl₂ and cool strictly to

-70 °C under an inert argon atmosphere.

Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 3.0 eq) followed by

the dropwise addition of HF-Pyridine complex.

Causality: DBH reacts with HF to generate bromine fluoride (BrF) in situ. The cryogenic

temperature (-70 °C) is critical to control the violent exothermicity of the HF-Py

complexation and to prevent premature elimination reactions of the highly reactive

sulfonium intermediate.

Execution: Allow the reaction to slowly warm to room temperature overnight.

Validation Check: Quench the reaction carefully with a basic buffer (pH 8-9) to neutralize

excess HF. Extract and perform ¹⁹F-NMR on the crude organic layer. A characteristic geminal

fluorine coupling pattern (typically an AB quartet due to the chiral environment of the

substituted indane ring) between -80 to -100 ppm confirms successful gem-difluorination.

Quantitative Data Summary
The following table synthesizes the pharmacological metrics of key indane derivatives across

various therapeutic targets:
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Compound /
Derivative

Indane Core Motif
Primary Biological
Target

Key
Pharmacological
Metric / Status

Rasagiline 1-aminoindane
Monoamine Oxidase

B (MAO-B)

Irreversible Inhibition

(FDA Approved)

Donepezil 1-indanone
Acetylcholinesterase

(AChE)

Reversible Inhibition

(FDA Approved)

Compound 12d
4,5,6-trimethoxy-

indane

Tubulin (Colchicine

Binding Site)

IC50: 0.028–0.087 µM

(Antiproliferative)

Compound 4h
5,6-dimethoxy-1-

indanone
AChE / β-amyloid

IC50: 1.20 µM / 86.8%

Aggregation Inhibition

MEAI
5-methoxy-2-

aminoindane
5-HT Receptors

Preclinical (Binge

behavior reduction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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